molecular formula C6H2BrF4N B1525567 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine CAS No. 1245914-35-5

3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine

Cat. No.: B1525567
CAS No.: 1245914-35-5
M. Wt: 243.98 g/mol
InChI Key: RRRFJEMWVAWRIX-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. It is commonly used as a building block in the synthesis of more complex molecules and has applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Safety and Hazards

3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine is classified as Acute Tox. 3 Oral . It is considered hazardous and has a hazard classification of Acute Tox. 3 Oral, Eye Irrit. 2, Flam. Liq. 3, Skin Irrit. 2, STOT SE 3 . The target organs are the respiratory system . Safety measures include avoiding ingestion and inhalation, wearing protective equipment, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

It’s known that many trifluoromethylpyridines are used in the pharmaceutical and agrochemical industries due to their unique physicochemical properties .

Mode of Action

It’s known that trifluoromethylpyridines are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the trifluoromethylpyridine acts as an organoboron reagent, participating in a transition metal-catalyzed carbon–carbon bond-forming process .

Biochemical Pathways

It’s known that trifluoromethylpyridines can influence a variety of biological activities due to the unique characteristics of the fluorine atom and the pyridine moiety .

Pharmacokinetics

The presence of the trifluoromethyl group often enhances the metabolic stability and lipophilicity of compounds, which can impact their bioavailability .

Result of Action

Trifluoromethylpyridines are known to have a wide range of biological activities, which can be attributed to the unique physicochemical properties of the fluorine atom and the pyridine moiety .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine. For instance, the compound is classified as Acute Tox. 3 Oral, indicating that it can cause harm if swallowed . It’s also classified as a combustible, acute toxic Cat.3 compound, suggesting that it can cause chronic effects . Therefore, it’s crucial to handle this compound with care and ensure adequate ventilation during its use .

Biochemical Analysis

Biochemical Properties

3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to inhibit the proliferation of certain cancer cell lines by disrupting key signaling pathways that regulate cell growth and survival. Additionally, it can modulate the expression of genes involved in apoptosis and cell cycle regulation, leading to altered cellular responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules, such as enzymes and receptors. For instance, this compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalysis. Additionally, it can activate or inhibit signaling pathways by interacting with cell surface receptors, leading to downstream effects on gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but prolonged exposure to light or heat can lead to degradation and reduced efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects persisting even after the compound is no longer present in the medium .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine typically involves halogenation and fluorination reactions. One common method includes the bromination of 2-(trifluoromethyl)pyridine followed by selective fluorination. For instance, 3-Bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using bromine and fluorine sources under controlled conditions. The reaction parameters such as temperature, solvent, and reaction time are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are typically used under mild conditions.

Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, coupling with phenylboronic acid would yield a biphenyl derivative.

Comparison with Similar Compounds

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine

Comparison: Compared to its analogs, 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and the types of reactions it undergoes. This unique arrangement makes it particularly useful in certain synthetic applications where regioselectivity is crucial .

Properties

IUPAC Name

3-bromo-5-fluoro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF4N/c7-4-1-3(8)2-12-5(4)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRFJEMWVAWRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001259876
Record name 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001259876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245914-35-5
Record name 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245914-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001259876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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